Neodecanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodecanoyl chloride is typically synthesized through the reaction of neodecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where neodecanoic acid is reacted with thionyl chloride. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the acid to the acid chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Neodecanoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form neodecanoic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often under mild heating.
Alcoholysis: Alcohols, often in the presence of a base such as pyridine.
Major Products:
Hydrolysis: Neodecanoic acid and hydrochloric acid.
Aminolysis: Neodecanamide.
Alcoholysis: Neodecanoate esters.
Scientific Research Applications
Neodecanoyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules to introduce neodecanoyl groups, which can alter the properties of proteins and peptides.
Medicine: As a reagent in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of neodecanoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles such as water, amines, and alcohols, leading to the formation of neodecanoic acid, amides, and esters, respectively. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Neodecanoyl chloride can be compared with other acid chlorides such as:
Octanoyl chloride: Similar in structure but with a shorter carbon chain.
Palmitoyl chloride: Has a longer carbon chain and different physical properties.
Ethylhexanoyl chloride: Contains a branched carbon chain, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear acid chlorides. This branching can influence its reactivity and the properties of the products formed from its reactions .
Properties
IUPAC Name |
7,7-dimethyloctanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMVUZGDHWHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891218 | |
Record name | 7,7-Dimethyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Neodecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
40292-82-8, 133028-20-3 | |
Record name | Neodecanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neodecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,7-Dimethyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neodecanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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